
8-Fluoro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,6-naphthyridine can be achieved through several methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of mild reaction conditions, are likely to be employed to ensure efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Substitution reactions, such as arylation, can introduce different substituents to the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Arylboronic acids are commonly used in substitution reactions to introduce aryl groups.
Major Products Formed
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
8-Fluoro-1,6-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-Fluoro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, certain derivatives of naphthyridines act as inhibitors of DNA gyrase, an essential bacterial enzyme, thereby exhibiting antibacterial properties . The specific functionalization of the naphthyridine core can lead to different biological activities, such as anti-HIV and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities.
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
1,7-Naphthyridine: Studied for its potential in medicinal chemistry
Uniqueness
8-Fluoro-1,6-naphthyridine is unique due to the presence of the fluorine atom at the 8th position, which enhances its chemical stability and biological activity. This fluorine substitution can significantly alter the compound’s pharmacokinetic properties, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C8H5FN2 |
|---|---|
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
8-fluoro-1,6-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H |
Clé InChI |
UWSPGEMZJWRBIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CC(=C2N=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


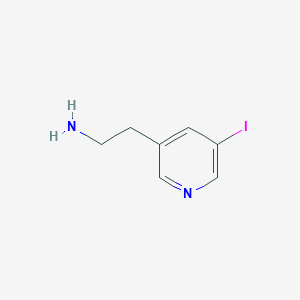



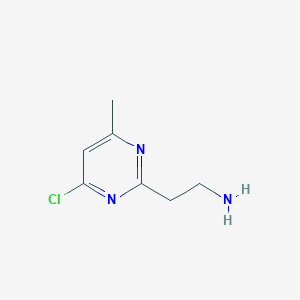

![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
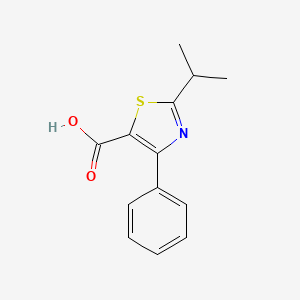
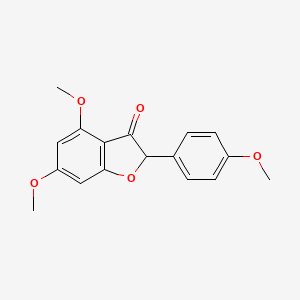
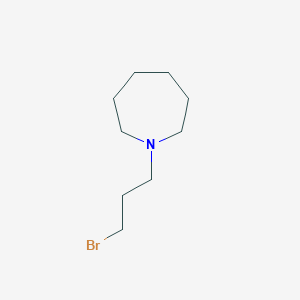
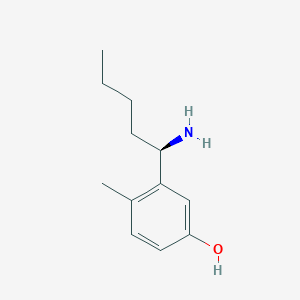
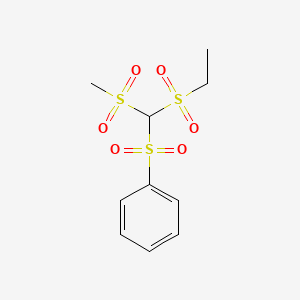
![3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B12973195.png)

